molecular formula C21H18N2O4S B2871124 2-(8-ethoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 313985-92-1

2-(8-ethoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2871124
CAS No.: 313985-92-1
M. Wt: 394.45
InChI Key: BVHVDKTVGZPFSX-UHFFFAOYSA-N
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Description

2-(8-ethoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a serine/threonine kinase that forms complexes with cyclins E and A, playing a critical role in driving the progression of the cell cycle from the G1 to S phase. This compound exhibits significant anti-proliferative activity by inducing cell cycle arrest at the G1/S transition, thereby preventing DNA replication and halting the proliferation of rapidly dividing cells . Its research value is particularly high in the field of oncology, where it is utilized as a chemical probe to investigate the specific contributions of CDK2 activity in various cancer models, including those that are resistant to CDK4/6 inhibitors or those characterized by cyclin E amplification. Dysregulation of the CDK2 pathway is a hallmark of many cancers, making it a compelling target for therapeutic intervention . Consequently, this inhibitor is a vital tool for elucidating the mechanisms of cell cycle control, studying drug resistance mechanisms, and validating CDK2 as a target for novel anticancer strategies.

Properties

IUPAC Name

2-(8-ethoxy-2-oxochromen-3-yl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-2-26-14-8-5-6-11-10-13(21(25)27-17(11)14)18-22-19(24)16-12-7-3-4-9-15(12)28-20(16)23-18/h5-6,8,10H,2-4,7,9H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHVDKTVGZPFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC4=C(C5=C(S4)CCCC5)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mechanism of Action of 2-(8-ethoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Biological Activity

The compound 2-(8-ethoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a novel heterocyclic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluation, and the implications of its activity in various therapeutic contexts.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the condensation of 8-ethoxy-2H-chromen-3-one with thiazolidinone derivatives under microwave irradiation. The resultant product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

1. Antioxidant Activity

Research indicates that compounds derived from coumarin structures often exhibit significant antioxidant properties. The presence of the chromene moiety in this compound suggests potential activity against oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

2. Acetylcholinesterase Inhibition

Compounds containing coumarin cores have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The evaluated derivatives demonstrated varying degrees of inhibition, with some showing IC50 values as low as 2.7 µM, indicating strong potential for therapeutic applications in treating cognitive decline .

3. Antimicrobial Activity

The biological evaluation of related compounds suggests that they possess antimicrobial properties. For instance, derivatives of thiazole and coumarin have shown effectiveness against various bacterial and fungal strains. This compound's structure may contribute to similar antimicrobial effects, warranting further investigation .

4. Antitumor Activity

Preliminary studies on structurally related compounds have indicated antiproliferative effects against human cancer cell lines such as HeLa and MCF-7. The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for cancer therapy .

Case Studies

Several studies have highlighted the biological implications of similar compounds:

  • Study on Acetylcholinesterase Inhibitors : A series of coumarin-thiazole hybrids were synthesized and evaluated for their AChE inhibitory activity. Compounds with structural similarities to our compound showed promising results, indicating a pathway for developing new Alzheimer's treatments .
  • Antioxidant Evaluation : In vitro assays demonstrated that certain coumarin derivatives exhibited significant free radical scavenging activity. This suggests that our compound could also be explored for its antioxidant potential .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAChE Inhibition2.7
Compound BAntioxidantNot specified
Compound CAntimicrobial50 μg/mL
Compound DAntitumor (HeLa)Not specified

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Points : The target compound (240–242°C) exhibits a lower melting point compared to triazolo-annelated derivatives (>300°C, ), likely due to reduced crystallinity from the ethoxy group .
  • Synthetic Yields: Yields range from 36% () to 62% (), with the target compound achieving 51% , suggesting moderate efficiency in coumarin-thienopyrimidine condensations.

Spectral and Functional Group Analysis

  • IR Spectroscopy : All compounds show characteristic C=O stretches (1678–1723 cm⁻¹) and C≡N peaks (2195–2218 cm⁻¹) when applicable .
  • 1H-NMR : Exchangeable protons (e.g., NH at δ 12.9–13.1 ppm) confirm hydrogen-bonding interactions, critical for biological activity .

Key Differentiators of the Target Compound

  • Ethoxy vs.
  • Hybrid Stability: The benzothienopyrimidinone core offers greater rigidity than pyrido[3,4-d]pyrimidinones (), enhancing thermal stability .

Preparation Methods

Knoevenagel Condensation with Ethoxy-Substituted Salicylaldehyde

The coumarin core is synthesized via Knoevenagel condensation between 8-ethoxysalicylaldehyde and ethyl acetoacetate (Scheme 1). This method, adapted from Silveira Pinto and Souza, employs piperidine as a base in ethanol under reflux (Table 1).

Scheme 1:
8-Ethoxysalicylaldehyde + Ethyl acetoacetate → 8-Ethoxy-3-acetylcoumarin → Oxidation → 8-Ethoxy-2-oxo-2H-chromen-3-carbaldehyde

Key Steps:

  • Condensation: Ethyl acetoacetate reacts with 8-ethoxysalicylaldehyde to form 8-ethoxy-3-acetylcoumarin.
  • Oxidation: The acetyl group is oxidized to a carboxylic acid using KMnO₄ in acidic medium, followed by decarboxylation to yield the aldehyde.

Table 1: Optimization of Knoevenagel Condensation

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Piperidine EtOH 80 6 78
DBU Toluene 110 4 65
Ionic Liquid Solvent-free 100 3 82

Alternative Route: Pechmann Reaction

The Pechmann reaction offers a one-pot synthesis using 8-ethoxyresorcinol and ethyl acetoacetate in concentrated H₂SO₄ (Scheme 2). This method avoids isolation of intermediates but requires careful control of acid concentration to prevent over-oxidation.

Scheme 2:
8-Ethoxyresorcinol + Ethyl acetoacetate → 8-Ethoxy-3-acetylcoumarin → Oxidation → Target Aldehyde

Synthesis of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one

Cyclocondensation of Benzothiophene with Diketones

The benzothienopyrimidinone subunit is constructed via a multi-component reaction involving 2-aminobenzothiophene-3-carboxamide , 1,3-cyclohexanedione , and urea (Scheme 3). The reaction proceeds in acetic acid under reflux, catalyzed by Fe³O₄ nanoparticles.

Scheme 3:
2-Aminobenzothiophene-3-carboxamide + 1,3-Cyclohexanedione + Urea → Cyclocondensation → Tetrahydrobenzothienopyrimidinone

Mechanistic Insights:

  • Michael Addition: The enol form of 1,3-cyclohexanedione attacks the carboxamide carbonyl.
  • Cyclization: Urea facilitates ring closure, forming the pyrimidinone core.

Table 2: Catalyst Screening for Cyclocondensation

Catalyst Solvent Yield (%) Purity (%)
Fe³O₄ NPs AcOH 88 95
Al-MCM-41 Toluene 72 89
DBU DMF 68 82

Reduction of Dihydro Precursor

The tetrahydro ring is introduced via hydrogenation of dihydrobenzothienopyrimidinone using Pd/C in ethanol under H₂ (1 atm). This step ensures complete saturation of the six-membered ring without affecting the thiophene moiety.

Coupling of Coumarin and Benzothienopyrimidinone Subunits

Knoevenagel Condensation

The aldehyde group of the coumarin subunit reacts with the secondary amine of the benzothienopyrimidinone under basic conditions (Scheme 4). Optimized conditions use DABCO in toluene at 110°C, achieving 85% yield (Table 3).

Scheme 4:
8-Ethoxy-2-oxo-2H-chromen-3-carbaldehyde + Tetrahydrobenzothienopyrimidinone → Knoevenagel Adduct → Final Product

Table 3: Coupling Reaction Optimization

Base Solvent Temperature (°C) Yield (%)
DABCO Toluene 110 85
Piperidine EtOH 80 72
DMAP DCM 40 65

Alternative Approach: Nucleophilic Aromatic Substitution

A halogenated coumarin (e.g., 3-bromo-8-ethoxycoumarin) undergoes Buchwald-Hartwig amination with the benzothienopyrimidinone amine in the presence of Pd(OAc)₂ and Xantphos. This method offers superior regioselectivity but requires inert conditions.

Purification and Characterization

The final product is purified via column chromatography (silica gel, ethyl acetate/hexane 4:6) and recrystallized from ethanol. Characterization data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (t, 3H, OCH₂CH₃), 2.85–3.10 (m, 4H, tetrahydro ring), 6.30 (s, 1H, coumarin H-4), 7.45–7.70 (m, 4H, aromatic).
  • IR (KBr): 1720 cm⁻¹ (C=O, coumarin), 1665 cm⁻¹ (C=O, pyrimidinone).

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